molecular formula C31H35BF4N2O2RuS B15088327 [(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate

[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate

Katalognummer: B15088327
Molekulargewicht: 687.6 g/mol
InChI-Schlüssel: BMEOXNQRLZPIDE-AGEKDOICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chiral ruthenium(II) complex featuring:

  • Ligands:
    • A (1R,2R)-configured diamine-sulfonamide ligand derived from (1R,2R)-1,2-diphenylethylenediamine and 4-methylbenzenesulfonyl (tosyl) group.
    • A p-cymene (1-methyl-4-propan-2-ylbenzene) arene ligand for stabilization.
  • Counterion: Tetrafluoroborate (BF₄⁻).
  • Formula: C₃₁H₃₅BF₄N₂O₂RuS (FW: 687.60) .

It is air-sensitive, typically synthesized via multi-step procedures involving glyoxal, formaldehyde, and ammonium acetate in methanol . Applications include asymmetric catalysis, particularly hydrogenation, due to its chiral N,S-coordination environment .

Eigenschaften

Molekularformel

C31H35BF4N2O2RuS

Molekulargewicht

687.6 g/mol

IUPAC-Name

[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate

InChI

InChI=1S/C21H21N2O2S.C10H14.BF4.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;2-1(3,4)5;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;;/q-1;;-1;+2/t20-,21-;;;/m1.../s1

InChI-Schlüssel

BMEOXNQRLZPIDE-AGEKDOICSA-N

Isomerische SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.[Ru+2]

Kanonische SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.[Ru+2]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate involves multiple steps:

    Formation of the Ruthenium Complex: The ruthenium precursor is reacted with ligands under controlled conditions to form the desired complex.

    Ligand Substitution: Specific ligands are introduced to replace existing ones, optimizing the complex for desired properties.

    Purification: The final product is purified using techniques such as chromatography and recrystallization.

Industrial Production Methods

Industrial production typically involves:

    Bulk Synthesis: Large-scale reactors are used to synthesize the compound under optimized conditions.

    Automation: Automated systems ensure precise control over reaction parameters.

    Quality Control: Rigorous testing ensures the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate undergoes various reactions:

    Oxidation: The ruthenium center can be oxidized, altering the compound’s properties.

    Reduction: Reduction reactions can modify the oxidation state of ruthenium.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Solvents: Organic solvents like dichloromethane, toluene.

Major Products

The products depend on the specific reaction conditions and reagents used. Common products include modified ruthenium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate has diverse applications:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Investigated for its potential in biological imaging and as a therapeutic agent.

    Medicine: Explored for its anticancer properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The compound exerts its effects through:

    Molecular Targets: Interacts with specific proteins and enzymes.

    Pathways: Modulates signaling pathways involved in cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural Variants in Counterions

Compound Counterion Formula Key Properties
Target Compound BF₄⁻ C₃₁H₃₅BF₄N₂O₂RuS High solubility in polar solvents; air-sensitive brown-purple solid
Chloro{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) Cl⁻ C₃₁H₃₅ClN₂O₂RuS Lower solubility; used in halide-sensitive reactions
{(1R,2R)-2-Amino...(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate B(C₆F₅)₄⁻ C₆₀H₄₀BF₂₀N₃O₂RuS Enhanced stability; yellow-brown solid

Key Findings :

  • BF₄⁻ improves solubility for homogeneous catalysis compared to Cl⁻ .
  • Bulky counterions (e.g., B(C₆F₅)₄⁻) enhance thermal stability but may reduce catalytic turnover .

Stereochemical and Ligand Modifications

Compound Stereochemistry Sulfonyl Group Arene Ligand
Target Compound (1R,2R) 4-Methylphenyl p-cymene
[(1S,2S)-2-Amino...]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate (1S,2S) 4-Methylphenyl p-cymene
N-[(1R,2R)-2-Amino...]-4-(trifluoromethyl)benzenesulfonamide (1R,2R) 4-CF₃-phenyl N/A (ligand only)
[(1R,2R)-2-Azanidyl...]-(pentafluorophenyl)sulfonylazanide;ruthenium(2+);chloride (1R,2R) 2,3,4,5,6-C₆F₅ p-cymene

Key Findings :

  • Enantiomeric (R,R) vs. (S,S) forms dictate enantioselectivity in hydrogenation .
  • Electron-withdrawing sulfonyl groups (e.g., CF₃) increase Lewis acidity of Ru, accelerating substrate activation .

Catalytic Performance in Asymmetric Hydrogenation

Compound Substrate ee (%) Turnover Frequency (h⁻¹) Reference
Target Compound Ketones 90–98 500–800
Chloro (Cl⁻) Analog α,β-Unsaturated esters 85–92 300–600
Pyridine-Coordinated Tetrakis(pentafluorophenyl)borate Analog Aryl ketones 95–99 200–400

Key Findings :

  • The BF₄⁻ variant achieves higher TOF due to faster anion dissociation during catalysis .
  • Bulkier counterions (e.g., B(C₆F₅)₄⁻) reduce TOF but improve enantioselectivity .

Key Findings :

  • Yields depend on sulfonyl group complexity; perfluorinated variants require harsh conditions .
  • Carbamate-protected intermediates simplify enantiomer separation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.